

In Vitro Toxicological Profile of Basic Red 76: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic red 76*
Cat. No.: *B109182*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76 (CI 12245) is a cationic azo dye primarily used as a colorant in semi-permanent hair dye formulations and as a hair-conditioning agent.^{[1][2]} Its use in cosmetic products necessitates a thorough evaluation of its toxicological profile to ensure consumer safety. This technical guide provides an in-depth overview of the in vitro toxicology of **Basic Red 76**, summarizing key findings from cytotoxicity and genotoxicity studies. The information is compiled from scientific assessments by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel.^{[2][3][4][5][6]} This document is intended to serve as a resource for researchers and professionals involved in the safety assessment of cosmetic ingredients and other chemical entities.

Physicochemical Properties

Basic Red 76 is a red powder with a melting point of 200°C and an octanol-water partitioning coefficient (log P) of -1.78, indicating its water-soluble nature.^[3] Ultraviolet-visible (UV-Vis) spectra have shown maxima at 235 nm and 332 nm for different purities of the substance.^[3] It is important to note that toxicological studies have been conducted on formulations of **Basic Red 76** with varying purities and containing impurities such as o-anisidine, chloride, sodium, and monomethyl sulfate.^{[3][4]}

Cytotoxicity Profile

While specific IC₅₀ values from standardized cytotoxicity assays like MTT or Neutral Red Uptake are not detailed in the provided regulatory assessments, the SCCS report notes that in a pre-test for a mammalian cell gene mutation assay, precipitation of **Basic Red 76** was observed at 1700 µg/mL in the presence of S9-mix, suggesting a threshold for solubility and potential cytotoxicity at high concentrations.^[4]

Genotoxicity and Mutagenicity

The genotoxic potential of **Basic Red 76** has been evaluated in a battery of in vitro assays. The results are summarized in the tables below.

Mutagenicity Data

Table 1: Ames Test Results for **Basic Red 76**

Test Strain(s)	Metabolic Activation	Concentration Range	Result	Reference
S. typhimurium TA1537, TA1538	Not Specified	Not Specified	Positive	[5]
S. typhimurium TA98, TA100, TA1535	With and Without	Up to 5000 µg/plate	Negative	[5]
S. typhimurium (General)	With and Without	Not Specified	Positive in bacterial cells	[1][4]

Table 2: In Vitro Mammalian Cell Gene Mutation Assay Results for **Basic Red 76**

Cell Line	Metabolic Activation	Concentration Range	Result	Reference
Chinese hamster V79 cells	With and Without	Not Specified	Negative	[5]
Mouse lymphoma L5178Y cells	With and Without	Up to 425 µg/mL	Negative	[5]

Clastogenicity Data

Table 3: In Vitro Chromosome Aberration Test Results for **Basic Red 76**

Cell Line	Metabolic Activation	Concentration Range	Result	Reference
Chinese hamster lung cells V79	Not Specified	Not Specified	Negative	[7]

The collective in vitro data indicates that **Basic Red 76** can induce gene mutations in some bacterial strains but does not appear to be mutagenic or clastogenic in mammalian cells in vitro.[4][5] The CIR Expert Panel noted that the positive results in some in vitro genotoxicity studies were observed at concentrations much higher than those used in cosmetic products and that all in vivo genotoxicity assays were negative.[5][6]

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Protocol:

- Cell Plating: Seed cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate for 24 hours.[9]
- Compound Exposure: Treat cells with various concentrations of **Basic Red 76** and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[9]
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Formazan Solubilization: Add 100 μ L of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
- Data Analysis: Calculate cell viability as a percentage of the untreated control.

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10][11]

Protocol:

- Cell Plating: Seed cells in a 96-well plate and incubate to allow for attachment and growth. [12]
- Compound Exposure: Treat cells with a range of **Basic Red 76** concentrations for a specified duration.[12]
- Neutral Red Incubation: Remove the treatment medium, wash the cells with PBS, and add 100 μ L of neutral red solution (e.g., 50 μ g/mL in medium). Incubate for 2-3 hours.[10][12]
- Dye Extraction: Wash the cells with a fixative solution (e.g., 0.1% CaCl₂ in 0.5% formaldehyde) and then add 150 μ L of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to extract the dye.[11][12]

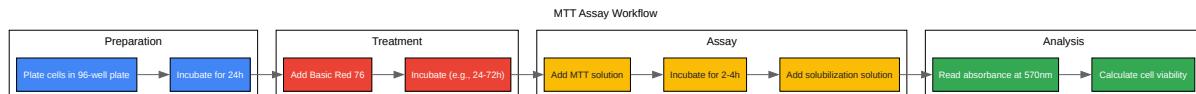
- Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[12]
- Data Analysis: Determine cell viability by comparing the absorbance of treated cells to that of untreated controls.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

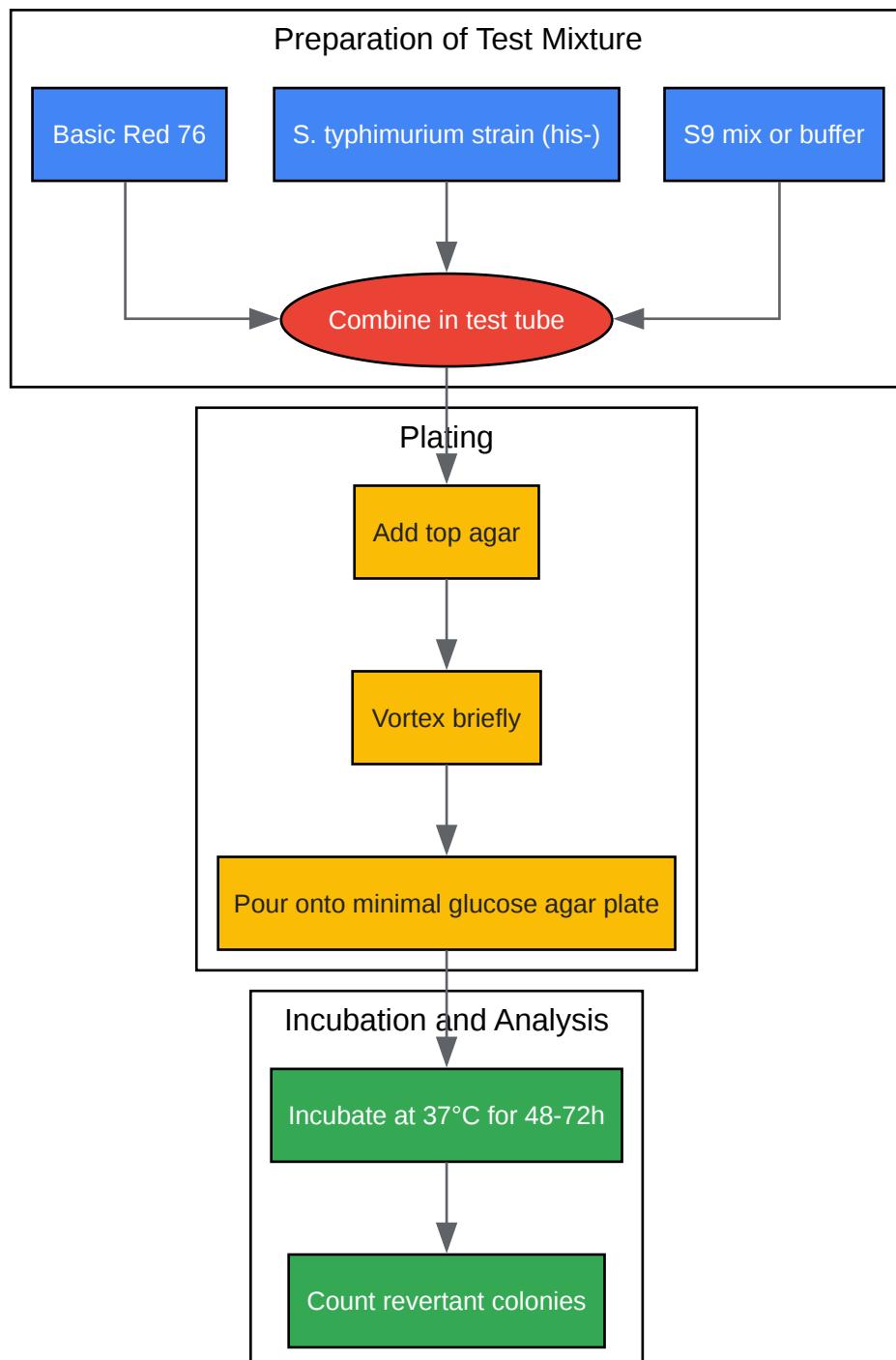
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14]

Protocol:

- Cell Preparation: Prepare a single-cell suspension from control and **Basic Red 76**-treated cells.[15]
- Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[13][14]
- Cell Lysis: Immerse the slides in a lysis buffer (high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear DNA.[13][14]
- DNA Unwinding and Electrophoresis: For the alkaline comet assay, incubate the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.[13][14]
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).[16]
- Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[13]


Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[17][18] The assay detects the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[17][18]


Protocol:

- Preparation: Prepare various concentrations of **Basic Red 76**. For metabolic activation, a rat liver extract (S9 fraction) is included.[17]
- Exposure: In a test tube, combine the test compound, the bacterial strain, and either S9 mix or a buffer.[17]
- Plating: Add molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate (histidine-deficient).[17][18]
- Incubation: Incubate the plates at 37°C for 48-72 hours.[17]
- Colony Counting: Count the number of revertant colonies (his+) on the test plates and compare it to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[18]

Visualization of Experimental Workflows

Ames Test Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Basic Red 76 [benchchem.com]
- 2. Safety Assessment of Basic Red 76 as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. ec.europa.eu [ec.europa.eu]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. qualitybiological.com [qualitybiological.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. rndsystems.com [rndsystems.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. mdpi.com [mdpi.com]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- To cite this document: BenchChem. [In Vitro Toxicological Profile of Basic Red 76: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109182#toxicological-profile-of-basic-red-76-for-in-vitro-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com